molecular formula C20H20O3 B5764155 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5764155
M. Wt: 308.4 g/mol
InChI Key: UXHLXQXWFYGORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one, also known as BMPC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not well understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to interact with ion channels, including voltage-gated potassium channels, leading to the regulation of cellular excitability.
Biochemical and Physiological Effects:
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess antioxidant properties by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also limitations to its use. 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not water-soluble, which can limit its use in certain assays. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one. One area of research is the development of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one-based fluorescent probes for imaging biological systems. Another area of research is the investigation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one's role in the regulation of cellular signaling pathways and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to better understand the mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one and its potential use in drug discovery.

Synthesis Methods

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and benzaldehyde, followed by the alkylation of the resulting product with 4-methyl-2-pentanone and 4-bromobenzyl chloride. The final step involves the deprotection of the benzyl group using hydrogenation, resulting in the formation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one.

Scientific Research Applications

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has demonstrated potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been investigated for its role in the regulation of cellular signaling pathways and its ability to modulate ion channels.

properties

IUPAC Name

8-methyl-7-phenylmethoxy-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-3-7-16-12-19(21)23-20-14(2)18(11-10-17(16)20)22-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLXQXWFYGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one

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